tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester, a benzyloxy group, and an iodine atom attached to an indole core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivativesThe iodination of the indole ring is usually achieved using iodine or iodinating reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde derivatives, while substitution of the iodine atom with a Grignard reagent may produce new indole derivatives with extended carbon chains .
Scientific Research Applications
tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
- tert-Butyl 7-(methoxy)-3-iodo-1H-indole-1-carboxylate
- tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
- tert-Butyl 7-(benzyloxy)-3-chloro-1H-indole-1-carboxylate .
Uniqueness
The presence of the iodine atom, in particular, allows for versatile synthetic transformations and unique interactions with biological targets .
Properties
Molecular Formula |
C20H20INO3 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
tert-butyl 3-iodo-7-phenylmethoxyindole-1-carboxylate |
InChI |
InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
InChI Key |
ATFWYCKADKVAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.